molecular formula C21H19BrN3O+ B14305427 2-Bromo-7,7,10-trimethyl-5-oxo-6,7,8,10-tetrahydro-5h-benzo[b]pyrido[4,3,2-de][1,8]phenanthrolin-7-ium CAS No. 113403-19-3

2-Bromo-7,7,10-trimethyl-5-oxo-6,7,8,10-tetrahydro-5h-benzo[b]pyrido[4,3,2-de][1,8]phenanthrolin-7-ium

Cat. No.: B14305427
CAS No.: 113403-19-3
M. Wt: 409.3 g/mol
InChI Key: QBVVJRAGOGTIHV-UHFFFAOYSA-N
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Description

2-Bromo-7,7,10-trimethyl-5-oxo-6,7,8,10-tetrahydro-5h-benzo[b]pyrido[4,3,2-de][1,8]phenanthrolin-7-ium is a complex organic compound with a unique structure that includes multiple rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-7,7,10-trimethyl-5-oxo-6,7,8,10-tetrahydro-5h-benzo[b]pyrido[4,3,2-de][1,8]phenanthrolin-7-ium typically involves multi-step organic reactions. The process often starts with the preparation of the core structure, followed by the introduction of the bromine atom and other functional groups. Common reagents used in these reactions include brominating agents such as N-bromosuccinimide (NBS) and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for research and application.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-7,7,10-trimethyl-5-oxo-6,7,8,10-tetrahydro-5h-benzo[b]pyrido[4,3,2-de][1,8]phenanthrolin-7-ium undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions may produce derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

2-Bromo-7,7,10-trimethyl-5-oxo-6,7,8,10-tetrahydro-5h-benzo[b]pyrido[4,3,2-de][1,8]phenanthrolin-7-ium has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-7,7,10-trimethyl-5-oxo-6,7,8,10-tetrahydro-5h-benzo[b]pyrido[4,3,2-de][1,8]phenanthrolin-7-ium involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other brominated organic molecules and those with similar ring structures. Examples include:

Uniqueness

What sets 2-Bromo-7,7,10-trimethyl-5-oxo-6,7,8,10-tetrahydro-5h-benzo[b]pyrido[4,3,2-de][1,8]phenanthrolin-7-ium apart is its specific combination of functional groups and ring structures, which confer unique reactivity and potential applications. Its bromine atom, in particular, makes it a versatile intermediate for further chemical modifications.

Properties

CAS No.

113403-19-3

Molecular Formula

C21H19BrN3O+

Molecular Weight

409.3 g/mol

IUPAC Name

17-bromo-5,10,10-trimethyl-5,20-diaza-10-azoniapentacyclo[11.7.1.02,7.09,21.014,19]henicosa-1,3,6,9(21),13,15,17,19-octaen-12-one

InChI

InChI=1S/C21H19BrN3O/c1-24-7-6-14-12(10-24)8-17-20-19(18(26)11-25(17,2)3)15-5-4-13(22)9-16(15)23-21(14)20/h4-7,9-10H,8,11H2,1-3H3/q+1

InChI Key

QBVVJRAGOGTIHV-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C3C4=C(CC2=C1)[N+](CC(=O)C4=C5C=CC(=CC5=N3)Br)(C)C

Origin of Product

United States

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